2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazole rings are known for their versatile biological activities and have been extensively studied in medicinal chemistry
Preparation Methods
The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves multiple steps. One common method includes the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-bromo-4-hydroxy-5-methoxybenzaldehyde under reflux conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, especially at the sulfur atom.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, it is believed to induce apoptosis (programmed cell death) in cancer cells by interacting with key proteins involved in cell cycle regulation . The thiadiazole ring’s mesoionic nature allows it to cross cellular membranes and interact strongly with biological targets, enhancing its biological activity .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-(benzylthio)-5-(4-methylbenzyl)thio-1,3,4-thiadiazole
- 2-(benzylthio)-5-(4-methoxybenzyl)thio-1,3,4-thiadiazole
Properties
Molecular Formula |
C19H17BrN4O3S3 |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17BrN4O3S3/c1-27-15-8-13(7-14(20)17(15)26)9-21-22-16(25)11-29-19-24-23-18(30-19)28-10-12-5-3-2-4-6-12/h2-9,26H,10-11H2,1H3,(H,22,25)/b21-9+ |
InChI Key |
YNWPGGDWHZQSON-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)Br)O |
Origin of Product |
United States |
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